DYRK1A Inhibition Potency
Aristololactam IIIa (referred to as compound 4) demonstrates the strongest inhibition of CDK1/cyclin B and DYRK1A kinases among a series of tested aristolactams. Its activity is compared to velutinam and medioresinol [1][2].
| Evidence Dimension | Kinase inhibition (IC50) |
|---|---|
| Target Compound Data | CDK1/Cyclin B: 0.2 μM; DYRK1A: 0.08 μM |
| Comparator Or Baseline | Velutinam (CDK1/Cyclin B: 1.5 μM, DYRK1A: 0.6 μM); Medioresinol (CDK1/Cyclin B: 1.3 μM, DYRK1A: 0.1 μM); Aristolactam AII (DYRK1A >30 μM); Aristolactam BII (DYRK1A >30 μM) |
| Quantified Difference | For DYRK1A, Aristololactam IIIa is 7.5-fold more potent than velutinam and >375-fold more potent than Aristolactam AII and BII. For CDK1/cyclin B, it is 7.5-fold more potent than velutinam and >150-fold more potent than the inactive analogs. |
| Conditions | In vitro enzymatic inhibition assays using purified kinases. |
Why This Matters
This demonstrates Aristololactam IIIa's unique potency as a dual kinase inhibitor, making it the preferred compound for studies on cell cycle and neurodegenerative diseases like Alzheimer's and Down Syndrome, where these kinases are key targets.
- [1] Marti, G., et al. (2013). Natural aristolactams and aporphine alkaloids as inhibitors of CDK1/cyclin B and DYRK1A. *Molecules*, 18(3), 3018-3027. View Source
- [2] Marti, G., et al. (2013). Natural aristolactams and aporphine alkaloids as inhibitors of CDK1/cyclin B and DYRK1A. *Molecules*, 18(3), 3018-3027. (PMC full-text) View Source
